molecular formula C11H15NO3 B13170469 5-(4-Hydroxyazepan-1-yl)furan-2-carbaldehyde

5-(4-Hydroxyazepan-1-yl)furan-2-carbaldehyde

Cat. No.: B13170469
M. Wt: 209.24 g/mol
InChI Key: UJPBLTOHSPWMCW-UHFFFAOYSA-N
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Description

5-(4-Hydroxyazepan-1-yl)furan-2-carbaldehyde is a compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol It is a furan derivative, which means it contains a furan ring—a five-membered aromatic ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyazepan-1-yl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-formylfuran-2-ylboronic acid with 6-iodoquinazolin-4(3H)-one in the presence of palladium acetate and tri-tert-butylphosphonium tetrafluoroborate as catalysts. The reaction is carried out in a mixture of dimethyl sulfoxide (DMSO) and water at ambient temperature, followed by heating to 80°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyazepan-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products

    Oxidation: 5-(4-Hydroxyazepan-1-yl)furan-2-carboxylic acid.

    Reduction: 5-(4-Hydroxyazepan-1-yl)furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-Hydroxyazepan-1-yl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyazepan-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The furan ring and aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Hydroxyazepan-1-yl)furan-2-carbaldehyde is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-(4-hydroxyazepan-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c13-8-10-3-4-11(15-10)12-6-1-2-9(14)5-7-12/h3-4,8-9,14H,1-2,5-7H2

InChI Key

UJPBLTOHSPWMCW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCN(C1)C2=CC=C(O2)C=O)O

Origin of Product

United States

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